(2-Indol-1-yl-ethyl)-dimethyl-amine
Description
(2-Indol-1-yl-ethyl)-dimethyl-amine is a tertiary amine derivative featuring an indole ring linked to a dimethylaminoethyl group. These compounds are of interest in medicinal chemistry due to the indole nucleus’s prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors. The dimethylamine group enhances basicity and solubility, which may influence pharmacokinetic properties .
Properties
CAS No. |
87482-09-5 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-indol-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2/c1-13(2)9-10-14-8-7-11-5-3-4-6-12(11)14/h3-8H,9-10H2,1-2H3 |
InChI Key |
PSHKCPACSIZILK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
- [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
- 2-Me-DMT (dimethyl[2-(2-methyl-1H-indol-3-yl)ethyl]amine)
Indoline vs. Indole Derivatives
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine Structure: Saturated indoline ring with a primary amine at the 5-position. Impact: Reduced aromaticity compared to indole derivatives may decrease π-π stacking interactions but improve metabolic stability.
- 2-(2,3-Dihydro-1H-indol-1-yl)ethylamine
Heterocyclic Modifications
- 2-(1H-Indol-3-yl)-2-thiophen-2-ylethanamine Structure: Thiophene substituent replacing one indole hydrogen.
Pharmacological and Physicochemical Properties
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| (2-Indol-1-yl-ethyl)-dimethyl-amine | C₁₂H₁₆N₂ | 188.27 (calc.) | Indole-1-yl, dimethylaminoethyl | Hypothesized serotonin analog | — |
| [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine | C₁₂H₁₅FN₂ | 206.26 | 4-Fluoroindole | Enhanced electronegativity | |
| 2-Me-DMT | C₁₃H₁₈N₂ | 202.30 | 2-Methylindole | Steric modulation of receptor binding | |
| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | 148.21 | Indoline, primary amine | Intermediate for bioactive methanamines | |
| 2-(2,3-Dihydro-1H-indol-1-yl)ethylamine | C₁₁H₁₆N₂ | 176.26 | Indoline, methylamine | Improved metabolic stability |
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